1-(2-nitrobenzyl)-1H-imidazole

Overview

Description

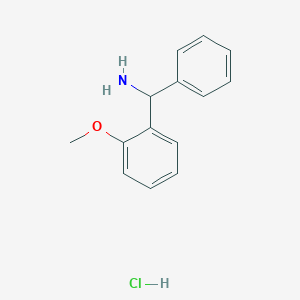

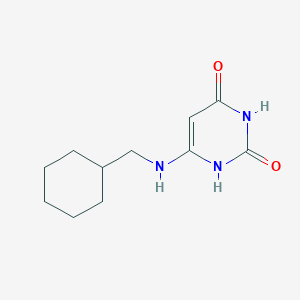

1-(2-Nitrobenzyl)-1H-imidazole is an organic compound characterized by the presence of a nitrobenzyl group attached to an imidazole ring

Mechanism of Action

Target of Action

The primary target of 1-(2-nitrobenzyl)-1H-imidazole is reactive oxygen species (ROS) in cancer cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. Excessive levels of ros can lead to significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

This compound interacts with its targets by promoting the formation of ROS and/or nucleophilic metabolites through the reduction of its nitro group . This interaction leads to an overgeneration of ROS, causing oxidative stress in cancer cells . The compound’s mode of action also involves the trapping of cells in the G1 phase, as corroborated by the reduction in cyclin A and increased CDK2 protein levels .

Biochemical Pathways

The compound affects the biochemical pathways related to ROS generation and the cell cycle . It increases ROS levels, calcium influx, and TBARS contents, leading to DNA fragmentation . It also enhances the activities of antioxidant defenses such as SOD, GPx, and GST . These changes in the biochemical pathways result in the inhibition of tumor progression and angiogenesis .

Result of Action

The action of this compound results in the inhibition of tumor progression and angiogenesis, and an increase in animal survival . It also leads to DNA damage and triggers apoptosis, a process of programmed cell death . This is demonstrated by increased apoptosis and p53 levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can trigger the photolabile properties of the compound, leading to its degradation . Moreover, the compound’s action can be affected by the cellular environment, including the presence of other molecules and the pH level .

Biochemical Analysis

Biochemical Properties

1-(2-nitrobenzyl)-1H-imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, often serving as a photoremovable protecting group. This interaction allows for the controlled release of bioactive compounds in living tissues. The compound’s photochemical properties enable it to undergo specific reactions upon exposure to light, leading to the release of the protected molecule . This mechanism is particularly useful in studying cellular processes and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. Upon activation by light, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in drug delivery systems where its activation leads to the release of therapeutic agents within cells . This precise control over the release of bioactive molecules allows researchers to study the immediate and downstream effects on cellular functions, including changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through photochemical reactions. Upon irradiation, the compound undergoes a photolytic cleavage, resulting in the formation of reactive intermediates that interact with various biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. The changes in gene expression observed upon activation of the compound are often a result of these interactions, which can alter cellular pathways and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as light exposure and the surrounding environment . Studies have shown that the compound remains stable under controlled conditions but can degrade over time when exposed to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound can effectively release bioactive molecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active intermediates . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these mechanisms is crucial for optimizing the compound’s use in targeted therapies and research applications.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles. This subcellular localization is essential for its function, as it ensures that the compound interacts with the appropriate biomolecules to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzyl)-1H-imidazole typically involves the alkylation of imidazole with 2-nitrobenzyl halides. A common method includes the reaction of imidazole with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzyl)-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The imidazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the imidazole ring.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride in DMF, potassium carbonate in acetonitrile.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Reduction: 1-(2-Aminobenzyl)-1H-imidazole.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

1-(2-Nitrobenzyl)-1H-imidazole has several applications in scientific research:

Photochemistry: It is used in the study of photochemical reactions due to the photolabile nature of the nitrobenzyl group, which can be cleaved upon exposure to light, making it useful in photoresponsive materials.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties, leveraging the unique electronic characteristics of the nitrobenzyl and imidazole moieties.

Comparison with Similar Compounds

1-(4-Nitrobenzyl)-1H-imidazole: Similar structure but with the nitro group in the para position, which can affect its electronic properties and reactivity.

1-(2-Nitrobenzyl)-2-methyl-1H-imidazole: A methyl group on the imidazole ring can influence the compound’s steric and electronic characteristics.

2-Nitrobenzyl alcohol: Lacks the imidazole ring but shares the nitrobenzyl moiety, used in similar photochemical applications.

Uniqueness: 1-(2-Nitrobenzyl)-1H-imidazole is unique due to the combination of the nitrobenzyl group and the imidazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photochemical or biological activities.

Properties

IUPAC Name |

1-[(2-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVAHCGFGVRIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332450 | |

| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61292-49-7 | |

| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(2-nitrobenzyl)-1H-imidazole in organic synthesis?

A: this compound serves as a crucial building block in synthesizing heterocyclic compounds. Specifically, it acts as an intermediate in the multi-step synthesis of 8H-imidazo[2,1-c]-s-triazolo[4,3-a]-[1,4]benzodiazepine and its derivatives []. This family of compounds holds potential pharmacological interest.

Q2: How is this compound utilized in zeolite synthesis?

A: this compound (P-SDA 2) was investigated as a potential photolabile structure-directing agent (P-SDA) for synthesizing aluminophosphate zeolites []. The goal was to find alternative methods to remove structure-directing agents from zeolites, as traditional thermal combustion can degrade delicate zeolite films. While the research showed that P-SDA 2 could be fully photocleaved within the synthesized aluminophosphate materials, it led to the formation of several unidentified crystalline phases, along with denser and hydrated phases, rather than the desired zeolite structures.

Q3: What are the potential advantages of using photolabile structure-directing agents like this compound in zeolite synthesis?

A: Photolabile SDAs like P-SDA 2 offer potential advantages over traditional methods of removing SDAs from zeolites. Their removal via UV photolysis could provide a gentler alternative to thermal combustion, which can damage the structural integrity of zeolite films []. This gentler approach could be particularly beneficial for developing zeolite films with enhanced properties for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)